Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Description
Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound characterized by a trifluoromethyl group at position 3, a 3-methylbenzyl substituent at position 1, and a methyl ester at position 3. This structure combines aromatic, electron-withdrawing (trifluoromethyl), and ester functionalities, making it a versatile intermediate in medicinal chemistry and agrochemical research. The compound’s physicochemical properties include a molecular weight of 316.27 g/mol (C₁₅H₁₄F₃N₂O₂), with a boiling point of approximately 401.2±45.0 °C and a density of 1.4±0.1 g/cm³ . Its structural rigidity and lipophilicity, imparted by the trifluoromethyl group, enhance metabolic stability and membrane permeability, which are critical for bioactive molecules .
Properties
Molecular Formula |
C14H13F3N2O2 |
|---|---|
Molecular Weight |
298.26 g/mol |
IUPAC Name |
methyl 2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H13F3N2O2/c1-9-4-3-5-10(6-9)8-19-11(13(20)21-2)7-12(18-19)14(15,16)17/h3-7H,8H2,1-2H3 |
InChI Key |
FAJQPIPPBYSSSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, a process that involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methylbenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages such as improved reaction control, higher yields, and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylbenzyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylbenzyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazoles or benzyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, exhibit significant antimicrobial properties. A study demonstrated that pyrazole derivatives showed moderate antibacterial activity against various strains, suggesting potential as therapeutic agents for treating infections .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Preliminary studies suggest that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Protein Kinase Inhibition
Recent investigations have shown that certain pyrazole derivatives can inhibit protein kinases involved in cancer progression. This compound has been identified as a potential lead compound for developing new kinase inhibitors, which could be significant in cancer therapy .
Case Study 1: Antimicrobial Evaluation
A study conducted by Azim et al. synthesized several pyrazole derivatives and evaluated their antimicrobial activity against common bacterial strains. Among these, this compound exhibited notable inhibition zones, indicating its effectiveness as an antimicrobial agent .
Case Study 2: Antioxidant Activity Assessment
In another study focusing on the antioxidant potential of various pyrazoles, the compound was tested using DPPH and ABTS assays. Results showed that it had a significant ability to reduce oxidative stress markers in vitro, supporting its application in formulations aimed at combating oxidative damage .
Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new antimicrobial and anticancer agents |
| Material Science | Use in synthesizing advanced materials with specific electronic properties |
| Agricultural Science | Potential use as a pesticide or herbicide due to biological activity |
Mechanism of Action
The mechanism of action of Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Crystallographic and Conformational Insights
Biological Activity
Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a trifluoromethyl group and a methylbenzyl moiety, which significantly influence its biological properties. The molecular formula is , and its structure can enhance lipophilicity, potentially improving membrane permeability.
Research indicates that this compound exhibits significant biological activity primarily through:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is critical for various metabolic pathways.
- Receptor Binding : Binding studies suggest that the compound interacts effectively with certain receptors, potentially modulating their activity through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl and carboxylic acid groups.
Anti-inflammatory Properties
Preliminary studies have suggested that this pyrazole derivative may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, which could lead to reduced inflammation in various conditions.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Early research indicates that it may act as an activator of pyruvate kinase M2 (PKM2), a crucial enzyme in cancer metabolism. By modulating the 'Warburg effect', which is often observed in cancer cells, this compound could potentially inhibit tumor growth and proliferation .
Comparative Studies
A comparative analysis with structurally similar compounds reveals varying biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Chlorine atom instead of methyl group | Different reactivity due to chlorine's electronegativity |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Lacks benzyl substituent | Simpler structure; may exhibit different biological activity |
| 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | Fluorine atom at para position | Variations in binding affinity compared to methylbenzyl derivative |
These comparisons highlight how modifications to the structure can significantly influence the biological activity of pyrazole derivatives.
Anticancer Efficacy
In a study evaluating various pyrazole derivatives against multiple cancer cell lines, this compound demonstrated promising results with an IC50 value comparable to established anticancer agents . This positions it as a potential candidate for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
